molecular formula C12H15NO B8768357 1,3,3,7-Tetramethylindolin-2-one

1,3,3,7-Tetramethylindolin-2-one

Cat. No.: B8768357
M. Wt: 189.25 g/mol
InChI Key: PZLPVTIAERFKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3,7-Tetramethylindolin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1,3,3,7-tetramethylindol-2-one

InChI

InChI=1S/C12H15NO/c1-8-6-5-7-9-10(8)13(4)11(14)12(9,2)3/h5-7H,1-4H3

InChI Key

PZLPVTIAERFKSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (50.0 mmol) sodium hydride (55%, suspension in mineral oil) were added at 0° C. to 2.34 g (3.58 mmol) 7-methyl-1,3-dihydro-indol-2-one in 20 mL DMF and the mixture was stirred for 30 min. Then 3.00 mL (48.2 mmol) iodomethane were added and the mixture was stirred for 2 h at RT. Ice water was added to the reaction mixture, then it was extracted with DCM and aqueous sodium hydrogen carbonate solution. The organic phase was dried on sodium sulphate, filtered and evaporated down i. vac. The residue was purified by preparative HPLC-MS. The fractions containing the product were combined and freeze-dried.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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